molecular formula C25H33N3O4S B11477214 1-(4-{[4-(1-Adamantylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(1-Adamantylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B11477214
M. Wt: 471.6 g/mol
InChI Key: FUXALFMXIOCWLY-UHFFFAOYSA-N
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Description

1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a unique combination of adamantane, piperazine, sulfonyl, and pyrrolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Preparation Methods

The synthesis of 1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like halides or amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-(4-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)PYRROLIDIN-2-ONE lies in its combination of structural elements, which confer specific biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

1-[4-[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H33N3O4S/c29-23-2-1-7-28(23)21-3-5-22(6-4-21)33(31,32)27-10-8-26(9-11-27)24(30)25-15-18-12-19(16-25)14-20(13-18)17-25/h3-6,18-20H,1-2,7-17H2

InChI Key

FUXALFMXIOCWLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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